molecular formula C11H14BrNO3S B12126756 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid

Cat. No.: B12126756
M. Wt: 320.20 g/mol
InChI Key: IJZVBCVKIOLBRT-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid is a synthetic organic compound that features a brominated thiophene ring and an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid typically involves multi-step organic reactions. One possible route could include:

    Bromination: Introduction of a bromine atom to the thiophene ring.

    Amidation: Formation of the amino group linked to the oxolane moiety.

    Acylation: Introduction of the acetic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromine atom or the acetic acid group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted thiophenes, reduced forms of the compound, or oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity.

Medicine

If the compound shows biological activity, it could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or electronic components, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid
  • 2-(4-Fluorothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid

Uniqueness

The presence of the bromine atom in 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid might confer unique reactivity and properties compared to its chloro- and fluoro- analogs, potentially making it more suitable for certain applications.

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid

InChI

InChI=1S/C11H14BrNO3S/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8/h4,6,8,10,13H,1-3,5H2,(H,14,15)

InChI Key

IJZVBCVKIOLBRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O

Origin of Product

United States

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